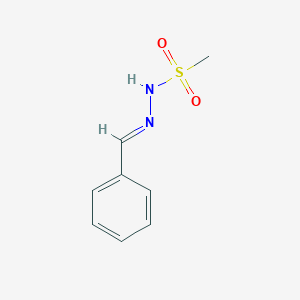![molecular formula C21H25N3O3 B5614676 N~3~-[2-(3-phenoxyphenyl)ethyl]-1,3-piperidinedicarboxamide](/img/structure/B5614676.png)
N~3~-[2-(3-phenoxyphenyl)ethyl]-1,3-piperidinedicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Synthesis of compounds similar to N3-[2-(3-phenoxyphenyl)ethyl]-1,3-piperidinedicarboxamide often involves complex procedures aiming at introducing specific functional groups that contribute to their pharmacological activity. For example, derivatives of 3,4-pyridinedicarboxamides and piperazine derivatives have been synthesized through multi-step procedures, highlighting the intricate processes required to achieve desired structural features (Śladowska et al., 1995); (Ashimori et al., 1991).
Molecular Structure Analysis
Molecular structure analysis of related compounds reveals the importance of stereochemistry and substituent patterns on biological activity and receptor interaction. Studies on piperidine derivatives, for example, illustrate how variations in the molecular structure can influence pharmacological effects and binding affinities (Thomas et al., 2003).
Chemical Reactions and Properties
Chemical reactions involving compounds of this class often focus on functional group modifications to explore their impact on biological activity. The introduction of different substituents through reactions such as N-alkylation can significantly alter the compounds' properties and their interaction with biological targets (Canale et al., 2016).
Propiedades
IUPAC Name |
3-N-[2-(3-phenoxyphenyl)ethyl]piperidine-1,3-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3/c22-21(26)24-13-5-7-17(15-24)20(25)23-12-11-16-6-4-10-19(14-16)27-18-8-2-1-3-9-18/h1-4,6,8-10,14,17H,5,7,11-13,15H2,(H2,22,26)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYFYQECLDHXKAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)N)C(=O)NCCC2=CC(=CC=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{2-methoxy-5-[(4H-1,2,4-triazol-4-ylimino)methyl]benzyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5614618.png)
![4-[(4-methylphenyl)amino]-N'-(3-pyridinylmethylene)butanohydrazide](/img/structure/B5614620.png)

![3-(4-ethoxyphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B5614634.png)
![2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N'-(2,4,5-trimethoxybenzylidene)acetohydrazide](/img/structure/B5614639.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B5614641.png)
![2-(1-piperidinyl)-4-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B5614642.png)
![3-ethoxy-4-[(3-fluorobenzyl)oxy]-5-iodobenzaldehyde oxime](/img/structure/B5614649.png)

![8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl cyclopropanecarboxylate](/img/structure/B5614662.png)
![3-(4-methyl-1,3-thiazol-5-yl)-N-[(5-methyl-2-thienyl)methyl]-N-(2-pyridinylmethyl)propanamide](/img/structure/B5614664.png)
![8-(ethoxyacetyl)-2-[2-(1H-imidazol-4-yl)ethyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5614688.png)

![2-(3-methoxypropyl)-9-(3-methylisoxazolo[5,4-d]pyrimidin-4-yl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5614703.png)